Benzo[c]tellurophen-1(3H)-one
Description
Structure
2D Structure
Properties
CAS No. |
78482-05-0 |
|---|---|
Molecular Formula |
C8H6OTe |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
3H-2-benzotellurophen-1-one |
InChI |
InChI=1S/C8H6OTe/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 |
InChI Key |
CWEKCIWUHKCXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)[Te]1 |
Origin of Product |
United States |
Historical Perspective on Benzo C Tellurophene Derivatives
The synthesis of the parent benzo[c]tellurophene was first achieved by Cava and co-workers. researchgate.net However, this and other simple, unsubstituted derivatives proved to be unstable and could not be isolated. researchgate.netthieme-connect.de The inherent instability of these early examples limited the exploration of this class of compounds for some time. researchgate.net A significant advancement came with the synthesis of a stable benzo[c]tellurophene derivative, 4,7-dimethoxybenzo[c]tellurophene, which was stabilized by the steric hindrance of the methoxy (B1213986) groups preventing polymerization. researchgate.net
The synthesis of Benzo[c]tellurophen-1(3H)-one, a stable tautomer of 1-hydroxybenzo[c]tellurophene, represented a key development. thieme-connect.de This was achieved through the reaction of 2-(bromomethyl)benzoyl halides with a tellurium reagent. thieme-connect.de
Structural Significance and Aromaticity Considerations in Tellurophene Containing Compounds
Direct Annulation Strategies for Benzo[c]tellurophene Core Formation
Direct annulation, or the building of a ring onto a pre-existing molecular fragment, represents a common approach to synthesizing the benzo[c]tellurophene system.
The crucial step in forming the heterocyclic core is the creation of two tellurium-carbon (Te–C) bonds.
A prominent and effective method for synthesizing this compound involves the reaction of 2-(bromomethyl)benzoyl halides, such as the chloride or bromide, with a tellurium source. thieme-connect.de This reaction typically utilizes sodium hydrogen telluride (NaTeH), which is generated in situ. thieme-connect.de
The process begins with the reduction of elemental tellurium powder by a reducing agent like sodium borohydride (B1222165) in a suitable solvent, such as water or ethanol, to produce the reactive telluride species. thieme-connect.deresearchgate.net This species then acts as a nucleophile, reacting with the 2-(bromomethyl)benzoyl halide. The cyclization proceeds via the formation of two Te-C bonds, leading to the stable tautomer, this compound. thieme-connect.de To facilitate the reaction between the aqueous telluride solution and the organic substrate, a phase-transfer catalyst, such as Adogen 464, is often employed. thieme-connect.de This method has been shown to produce the target compound in high yields, with reports of up to 96%. thieme-connect.de
Table 1: Reaction Conditions for Synthesis from 2-(Bromomethyl)benzoyl Chloride thieme-connect.de
| Reagents | Solvent | Catalyst | Temperature | Time | Yield |
|---|
While direct telluration is common, palladium-catalyzed reactions represent a powerful tool for forming carbon-heteroatom bonds and constructing heterocyclic systems. mdpi.comsioc-journal.cnmdpi.com In the context of related organochalcogen compounds, palladium catalysis is frequently used for C-H activation and cross-coupling reactions to build fused ring systems. mdpi.comnih.gov For instance, palladium-catalyzed cyclization of 1,6-enynes is a well-established, atom-economical method for creating carbo- and heterocyclic molecules. sioc-journal.cnrsc.org Although specific examples detailing a palladium-catalyzed route directly to this compound are not extensively documented in the provided results, the principles of intramolecular C-H arylation or Buchwald-Hartwig type reactions are applicable. mdpi.com Such a strategy would likely involve a precursor like a 2-halobenzoyl compound with a tellurium-containing side chain, which would cyclize in the presence of a palladium catalyst. mdpi.commdpi.com
Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring consecutively in a single operation without isolating intermediates. wikipedia.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. A one-pot synthesis for functionalized tellurophenes has been developed using substituted 1,1-dibromo-1-en-3-ynes and telluride salts, proceeding through a cascade of reductive debromination, hydrotelluration, nucleophilic cyclization, and aromatization. researchgate.net While this specific example leads to tellurophenes rather than the target lactone, it highlights the potential for applying cascade strategies to organotellurium chemistry. The synthesis from 2-(bromomethyl)benzoyl halides can also be considered a one-pot procedure as the reactive telluride is generated in situ and immediately consumed in the cyclization step. thieme-connect.de
Formation of Te–C Bonds via Cyclization Reactions
Functional Group Interconversion and Modification of Precursors
Functional group interconversion (FGI) is a foundational strategy in organic synthesis where one functional group is converted into another. imperial.ac.ukdeanfrancispress.comvanderbilt.edu In the context of this compound, this could involve modifying a precursor that already contains the benzo[c]tellurophene core or a related structure. For example, this compound itself can serve as a precursor for other derivatives. It can be reacted with Lawesson's reagent to convert the carbonyl group into a thione, yielding Benzo[c]tellurophene-1(3H)-thione. thieme-connect.deguidechem.com This transformation demonstrates the utility of FGI in diversifying the analogues of the core structure. Another potential FGI approach could start from a pre-formed 1,3-dihydrobenzo[c]tellurophene, which could then be oxidized to introduce the carbonyl at the 1-position.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are more environmentally benign. Key aspects include the use of safer solvents, milder reaction conditions, and improved atom economy. researchgate.net In the synthesis of tellurium heterocycles, greener approaches are being explored. researchgate.netexaly.com
The use of water as a solvent for the in situ generation of sodium telluride from sodium borohydride and tellurium metal is a notable green feature in the synthesis of this compound. thieme-connect.deresearchgate.net This avoids more hazardous organic solvents. Furthermore, microwave-assisted synthesis, a technique known for reducing reaction times and improving yields, is considered a green chemistry technique and has been applied to the synthesis of other nitrogen- and sulfur-containing heterocycles, suggesting its potential applicability to tellurium-based systems. nih.gov The development of catalytic, one-pot, and cascade reactions also aligns with green chemistry principles by reducing the number of steps, minimizing waste, and often allowing for milder conditions. wikipedia.orgscholaris.ca
Electrophilic Aromatic Substitution Reactions on the this compound Nucleus
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these substitutions is dictated by the combined electronic effects of the fused tellurophenone ring. This ring system contains two key features that influence the reactivity of the benzene nucleus: the tellurium atom and the acyl group (C=O).
Generally, substituents on a benzene ring can be classified as either activating or deactivating groups, which direct incoming electrophiles to specific positions (ortho, meta, or para). The acyl group is a well-known deactivating group due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring and typically directs incoming electrophiles to the meta position. Conversely, the tellurium atom, as a heavier chalcogen, can exhibit more complex behavior, but its lone pairs can potentially participate in resonance, which would direct electrophiles to the ortho and para positions.
Nucleophilic Additions and Ring-Opening Reactions
The carbonyl group (C=O) at the 1-position of this compound is an electrophilic center, making it a prime target for nucleophilic attack. This reactivity is analogous to that of other carbonyl compounds, such as ketones and lactones. The addition of a nucleophile to the carbonyl carbon leads to a tetrahedral intermediate, which can then undergo various subsequent reactions.
One notable transformation is the reaction with Lawesson's reagent, which converts the carbonyl group into a thiocarbonyl (C=S) group, yielding the corresponding Benzo[c]tellurophene-1(3H)-thione. This thionation reaction highlights the accessibility of the carbonyl carbon to nucleophilic sulfur reagents.
The fused ring system can also undergo ring-opening reactions under certain conditions. For instance, studies on related tellurophene systems have shown that decomposition via oxidative ring-opening can occur. For this compound, strong nucleophiles or certain reagents could potentially cleave the Te-C or O-C bond of the heterocyclic ring. The mechanism of such ring-openings can be complex, sometimes involving the tellurium atom's ability to be attacked by nucleophiles, leading to the cleavage of the Te-C(sp²) bond. Thiol-mediated ring-opening has been observed in related heterocyclic systems like benzoxazines, suggesting a possible pathway for investigation with tellurium analogues.
Redox Chemistry of the Tellurium Center in this compound
A defining characteristic of organotellurium compounds is the ability of the tellurium atom to exist in multiple oxidation states, primarily Te(II) and Te(IV). This facile switching between oxidation states is central to the reactivity of this compound.
The Te(II) center in this compound can be readily oxidized to a Te(IV) state by various oxidizing agents, most commonly halogens. This oxidative addition reaction results in the formation of stable, hypervalent tellurium(IV) adducts, such as dihalotelluranes. For example, reaction with bromine or chlorine would yield the corresponding dibromo- or dichloro-λ⁴-tellane derivatives.
Transition Metal-Catalyzed Transformations Involving this compound
C–Te Bond Activation and Cleavage Studies
The Carbon-Tellurium (C–Te) bond is the least stable among the carbon-chalcogen bonds, making it susceptible to cleavage under various conditions. scholaris.ca Studies on tellurophene derivatives have shown that the C–Te bond can be activated and cleaved, particularly in the presence of transition metals. For instance, attempts to perform a PtCl₂-catalyzed ring-expansion on tellurophene derivatives unexpectedly led to tellurium-free products, indicating a facile cleavage of the C–Te bond due to Pt-Te interactions. The incorporation of bulky phosphine (B1218219) ligands on the platinum catalyst was found to inhibit this undesired C–Te bond cleavage.
While specific studies on C–Te bond activation in this compound are not extensively documented, the general reactivity of tellurophenes suggests that this compound would also be sensitive to transition metals. The coordination of metals to the tellurium atom can facilitate the cleavage of the C–Te bond. Research on the related compound, 1,3-dihydrobenzo[c]tellurophene, has demonstrated its ability to form complexes with various transition metals such as copper(I), silver(I), palladium(II), platinum(II), rhodium(III), ruthenium(II), manganese(I), and molybdenum(0). rsc.org In these complexes, the tellurophene ligand coordinates to the metal center through the tellurium lone pair, which can be a precursor to bond activation. rsc.org For example, the reaction of 1,3-dihydrobenzo[c]tellurophene with palladium(II) and platinum(II) chlorides readily forms neutral trans-[PdCl₂L₂] and cis-[PtCl₂L₂] complexes, respectively. rsc.org
Mechanistic investigations into the cleavage of C–Te bonds in other organotellurium compounds have shown that both homolytic (radical) and heterolytic (ionic) pathways are possible. The specific pathway often depends on the reaction conditions, such as the presence of light or specific reagents.
Ring-Expansion Reactions to Telluropyrans
The transformation of five-membered tellurophenes into six-membered telluropyrans represents an intriguing synthetic challenge. Research in this area has shown that such ring-expansion reactions are feasible, though often complicated by competing C–Te bond cleavage.
A study on the ring-expansion of tellurophene derivatives to neutral telluropyran derivatives was successfully developed using a PtCl₂ catalyst with bulky phosphine ligands. This approach prevents the catalyst from interacting too strongly with the tellurium atom, thus avoiding the cleavage of the C–Te bond and favoring the desired ring-expansion cyclization. The proposed mechanism for this transformation involves the coordination of the platinum catalyst to the tellurophene derivative, followed by a series of steps leading to the expanded ring system.
While this specific reaction has not been reported for this compound, it provides a plausible synthetic route that could potentially be adapted for its conversion to the corresponding benzo[c]telluropyran-1-one. The general methodology is outlined in the table below.
| Reactant Class | Catalyst System | Product Class | Key Feature |
| Tellurophene derivatives | PtCl₂ with bulky phosphine ligands | Telluropyran derivatives | Inhibition of C–Te bond cleavage |
Photochemical Reactivity and Light-Driven Transformations
Organotellurium compounds, including tellurophenes, exhibit interesting photochemical reactivity due to the photosensitive nature of the C–Te bond. scholaris.caresearchgate.net Irradiation with light can induce various transformations, making them useful in photoredox catalysis and materials science.
Studies on π-conjugated tellurophenes have revealed that they can undergo light-driven reduction of the Te(IV) center. scholaris.ca For instance, tellurophene dihalides can eliminate halogens upon irradiation with visible light. scholaris.ca The efficiency of this photoelimination can be significantly enhanced by modifying the substituents on the tellurophene ring. scholaris.ca For example, replacing isoindigo units with phenyl rings improved the bromine photoelimination quantum yields by nearly 100-fold. scholaris.ca
Another key photochemical reaction of tellurophenes is their ability to generate singlet oxygen. scholaris.ca This property has been explored for potential applications in photodynamic therapy and aerobic oxidation reactions. scholaris.ca However, the reaction of tellurophenes with singlet oxygen can also lead to decomposition through an oxidative ring-opening reaction, forming an ene-dione. scholaris.ca This suggests that while this compound could potentially be used as a photosensitizer, its stability under aerobic photolysis conditions might be limited.
The general photochemical reactivity of tellurophenes is summarized in the table below.
| Photochemical Process | Reactant | Conditions | Product/Outcome |
| Halogen Photoelimination | 2,5-disubstituted Tellurophene Dihalides | Visible Light | Tellurophene + Halogen |
| Singlet Oxygen Sensitization | π-conjugated Tellurophenes | Light, O₂ | Singlet Oxygen |
| Oxidative Ring-Opening | Tellurophenes | Light, O₂ | Ene-dione |
Derivatization and Analogue Synthesis of Benzo C Tellurophen 1 3h One
Synthesis of Substituted Benzo[c]tellurophen-1(3H)-one Derivatives
The synthesis of the parent this compound is achieved through the reaction of 2-(bromomethyl)benzoyl chloride or bromide with a tellurium source, such as sodium hydrogen telluride (NaTeH), generated in situ from tellurium powder and sodium borohydride (B1222165). This method provides the stable tautomer of benzo[c]tellurophen-1-ol.
While specific literature on the direct functionalization of the this compound ring system is not extensively detailed, the aromatic benzene (B151609) ring presents a viable site for electrophilic substitution reactions. Standard aromatic substitution protocols could potentially be employed to introduce a range of functional groups, thereby creating a library of substituted derivatives. The precise conditions and regiochemical outcomes of such reactions would require empirical investigation.
Table 1: Potential Routes for Synthesis of Substituted this compound
| Reaction Type | Reagents and Conditions | Potential Substituent |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | -NO₂ |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | -Br, -Cl |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | -R |
This table represents hypothetical synthetic pathways based on standard aromatic chemistry, as direct derivatization of this compound is not widely reported.
Preparation of Benzo[c]tellurophene Heterocycles without the Carbonyl Functionality
The parent heterocycle, benzo[c]tellurophene, is an o-quinonoid structure that is generally unstable and cannot be isolated under normal conditions. Its synthesis is typically achieved through methods that generate it as a transient intermediate, which can then be trapped.
One established route to benzo[c]tellurophenes starts from o-bishalomethyl benzenes. For instance, the reaction of α,α'-dichloro-o-xylene with elemental tellurium and sodium iodide can form the corresponding 1,1-diiodo-1,3-dihydrobenzo[c]tellurophene, which serves as a precursor to the aromatic heterocycle. The final step often involves a dehalogenation or elimination reaction to generate the unstable benzo[c]tellurophene.
Another approach involves the derivatization of the carbonyl group of this compound. For example, reaction with Lawesson's reagent can convert the carbonyl oxygen to sulfur, yielding the corresponding benzo[c]tellurophene-1(3H)-thione. While this does not remove the exocyclic functionality, it significantly alters the electronic nature of the heterocycle. Complete removal of the carbonyl group via direct reduction methods to yield 1,3-dihydrobenzo[c]tellurophene or the fully aromatic benzo[c]tellurophene is not a commonly reported transformation.
The stability of the benzo[c]tellurophene system can be enhanced by the presence of substituents. For example, the introduction of methoxy (B1213986) groups at the 4- and 7-positions has been shown to produce a stable, isolable benzo[c]tellurophene, likely due to steric hindrance that prevents polymerization at the reactive 1- and 3-positions.
Tellurium-Containing Fused Polycyclic Aromatic Hydrocarbons Derived from this compound
The inherent reactivity of the benzo[c]tellurophene system, which can be generated from its lactone precursor, makes it a useful synthon for constructing more complex, tellurium-containing polycyclic aromatic hydrocarbons (PAHs). The unstable nature of benzo[c]tellurophene allows it to readily participate in cycloaddition reactions.
A key transformation in this regard is the Diels-Alder reaction. Benzo[c]tellurophene acts as a diene and reacts with various dienophiles. For instance, in the presence of N-methylmaleimide, benzo[c]tellurophene undergoes a [4+2] cycloaddition to form an initial adduct. This adduct can then readily eliminate hydrogen telluride, leading to the formation of a stable, fused aromatic system, such as an N-methylnaphthalimide. This strategy represents a powerful method for building larger, π-extended structures from the benzo[c]tellurophene core.
Table 2: Diels-Alder Reaction of Benzo[c]tellurophene
| Diene | Dienophile | Intermediate | Product |
|---|
This reactivity highlights the utility of benzo[c]tellurophenes as precursors for novel tellurium-embedded π-extended aromatic compounds, which are of interest for their unique electronic and photophysical properties.
Synthesis of this compound Analogues with Different Chalcogens or Heteroatoms (e.g., Nitrogen, Sulfur, Selenium)
Replacing the tellurium atom in this compound with other chalcogens (sulfur, selenium) or heteroatoms like nitrogen leads to a diverse family of bicyclic lactone analogues with varying properties.
Sulfur Analogues: The sulfur analogue, Benzo[c]thiophen-1(3H)-one (also known as 2-thiophthalide), can be synthesized through various routes. One method involves the reaction of α,α'-dibromo-o-xylene with sodium sulfide (B99878) to form 1,3-dihydrobenzo[c]thiophene, which can then be oxidized. Alternatively, thionation of phthalic anhydride (B1165640) provides a route to related sulfur-containing heterocycles. The synthesis of the parent benzo[c]thiophene (B1209120) often starts from 1,2-bis(halomethyl)benzene and a sulfide source.
Selenium Analogues: The selenium analogue, Benzo[c]selenophen-1(3H)-one, can be prepared using synthetic strategies parallel to those for the tellurium compound. The parent benzo[c]selenophene has been generated via bromination-dehydrobromination or oxidation of 1,3-dihydrobenzo[c]selenophene. These methods allow for in situ generation and subsequent functionalization of the selenium-containing heterocycle.
Nitrogen Analogues: The nitrogen analogues of this compound are isoindolinones (containing an N-H or N-R group) and phthalimides (containing a second carbonyl group adjacent to the nitrogen). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Isoindolinones: A primary method for their synthesis is the base-mediated, transition-metal-catalyzed intramolecular cyclization of 2-halobenzamides. Other routes include the condensation of 2-formylbenzoic acid with amines, which can be used to produce chiral isoindolinones. Numerous methods have been developed for the synthesis of 3-substituted and functionalized isoindolinone derivatives, highlighting their importance as pharmaceutical scaffolds.
Phthalimides: These are commonly synthesized by the condensation of phthalic anhydride with primary amines. This reaction can be performed under various conditions, including in high-temperature water/ethanol mixtures or using catalysts. The Gabriel synthesis, a classic method for preparing primary amines, utilizes the N-alkylation of phthalimide.
Table 3: Synthesis of Heteroatom Analogues of this compound
| Heteroatom | Analogue Class | Common Starting Materials | Synthetic Method |
|---|---|---|---|
| S | Benzo[c]thiophen-1(3H)-ones | α,α'-Dibromo-o-xylene, Sodium sulfide | Cyclization followed by oxidation |
| Se | Benzo[c]selenophen-1(3H)-ones | 1,3-Dihydrobenzo[c]selenophene | Oxidation |
| N | Isoindolinones | 2-Formylbenzoic acid, Amines | Condensation/Cyclization |
| N | Phthalimides | Phthalic anhydride, Primary amines | Dehydrative condensation |
Advanced Spectroscopic and Structural Characterization of Benzo C Tellurophen 1 3h One Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidationthieme-connect.de
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organotellurium compounds in solution. For Benzo[c]tellurophen-1(3H)-one, a combination of ¹H, ¹³C, and ¹²⁵Te NMR studies provides a complete picture of the atomic connectivity and electronic environment within the molecule.
In the ¹H NMR spectrum, the protons of the benzo moiety are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons at the 3-position would likely resonate as a singlet further upfield. The precise chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the tellurophene (B1218086) ring.
The ¹³C NMR spectrum offers direct insight into the carbon framework. The carbonyl carbon (C1) is expected to have a characteristic downfield chemical shift, generally in the range of δ 160-180 ppm. The aromatic carbons would produce a series of signals between δ 120 and 150 ppm, with their specific shifts determined by their position relative to the tellurium atom and the carbonyl group. The methylene carbon (C3) would appear at a significantly higher field.
Of particular importance for organotellurium compounds is ¹²⁵Te NMR spectroscopy. The ¹²⁵Te nucleus is a spin-1/2 nuclide with a natural abundance of 7.07%, making it amenable to NMR studies. huji.ac.il The chemical shift of the tellurium atom is highly sensitive to its coordination environment and the electronic nature of the substituents. For this compound, the ¹²⁵Te chemical shift would provide valuable information about the electronic state of the tellurium atom within the heterocyclic ring. The large chemical shift range of ¹²⁵Te NMR, spanning several thousand ppm, allows for fine discrimination of different tellurium environments. huji.ac.il
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~170 |
| C3 | Singlet, ~4.5-5.0 | ~40-50 |
| C3a | - | ~140-150 |
| C4-C7 | Multiplets, ~7.2-7.8 | ~125-135 |
| C7a | - | ~130-140 |
Note: These are estimated values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Single-Crystal X-ray Diffraction (XRD) Analysis of Solid-State Structuresthieme-connect.de
The benzo[c]tellurophene core is expected to be largely planar, with the tellurium atom and the fused benzene (B151609) ring lying in approximately the same plane. The five-membered tellurophene ring may exhibit a slight envelope or twist conformation, a common feature in such heterocyclic systems. The molecular packing in the crystal lattice would be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions involving the tellurium atom and the carbonyl group.
In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, tellurium atoms are known to participate in secondary bonding interactions, often referred to as chalcogen bonds. These are non-covalent interactions where the electrophilic region on one tellurium atom interacts with a nucleophilic region on a neighboring molecule. Such interactions can play a significant role in directing the supramolecular assembly of the molecules in the crystal. The carbonyl oxygen could also act as a weak hydrogen bond acceptor, interacting with C-H bonds of neighboring molecules to form a network of weak C-H···O interactions.
Table 2: Expected Bond Lengths and Angles for this compound from XRD
| Bond/Angle | Expected Value |
| Te-C(3a) Bond Length | ~2.10 - 2.15 Å |
| Te-C(7a) Bond Length | ~2.10 - 2.15 Å |
| C=O Bond Length | ~1.20 - 1.25 Å |
| C-Te-C Angle | ~80 - 85° |
| O-C1-C7a Angle | ~120 - 125° |
Note: These values are estimations based on typical bond lengths and angles observed in similar organotellurium heterocyclic compounds.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques, such as electron ionization (EI) and electrospray ionization (ESI), are crucial for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum would provide a unique fingerprint of the molecule, confirming its elemental composition and offering clues about its structural stability.
Under electron ionization, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve initial cleavages characteristic of lactone-containing aromatic systems. A prominent fragmentation pathway could involve the loss of a carbon monoxide (CO) molecule from the molecular ion, a common fragmentation for cyclic ketones and lactones. This would result in a significant fragment ion at [M-28]⁺. Subsequent fragmentations might involve the loss of the tellurium atom or cleavage of the benzo ring, leading to a series of smaller fragment ions that can be used to piece together the original structure. The isotopic pattern of tellurium, with its multiple naturally occurring isotopes, would result in a characteristic cluster of peaks for the molecular ion and any tellurium-containing fragments, providing a definitive signature for the presence of this element.
Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS
| Ion | Predicted m/z | Possible Identity |
| [M]⁺ | 247.94 (for ¹³⁰Te) | Molecular Ion |
| [M-CO]⁺ | 219.95 (for ¹³⁰Te) | Loss of Carbon Monoxide |
| [C₇H₅Te]⁺ | 216.96 (for ¹³⁰Te) | Further Fragmentation |
| [C₈H₅O]⁺ | 117.03 | Loss of TeH |
| [C₇H₅]⁺ | 89.04 | Benzyl Cation |
Note: m/z values are calculated for the most abundant isotope of tellurium (¹³⁰Te) and rounded. The actual spectrum would show a characteristic isotopic pattern.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Electronic State Analysismdpi.com
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak would typically appear in the region of 1680-1720 cm⁻¹, with its exact position influenced by the electronic effects of the tellurium atom and the aromatic ring. The aromatic C-H stretching vibrations would be observed as a series of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Te stretching vibration is expected to appear at lower frequencies, typically in the far-infrared region, due to the heavy mass of the tellurium atom.
Raman spectroscopy, being complementary to IR, would also provide characteristic signals for the vibrational modes of the molecule. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Te stretching vibration, while weak in the IR, may give a more intense signal in the Raman spectrum. Analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes and symmetry of the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |
| Aromatic C-H Stretch | 3000-3100 (weak) | 3000-3100 (medium) |
| C=O Stretch | 1680-1720 (strong) | 1680-1720 (weak) |
| Aromatic C=C Stretch | 1450-1600 (medium) | 1450-1600 (strong) |
| CH₂ Bend | ~1450 (medium) | ~1450 (weak) |
| C-Te Stretch | < 600 (weak) | < 600 (strong) |
Note: These are estimated frequency ranges based on characteristic group frequencies and data for related compounds.
Theoretical and Computational Chemistry Studies on Benzo C Tellurophen 1 3h One
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It allows for the calculation of various properties, including molecular geometries, energies, and electron distribution. For organotellurium compounds, DFT has been successfully used to study their structure, properties, and reactivity. researchgate.netsemanticscholar.orgufms.br Such calculations are foundational for understanding the behavior of molecules like Benzo[c]tellurophen-1(3H)-one.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net
HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy level corresponds to a greater electron-donating capability.
LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater electron-accepting capability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific experimental or theoretical data for the HOMO, LUMO, and energy gap of this compound were found in the searched literature. The table below is a template for how such data would be presented.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (LUMO-HOMO) | Data not available |
DFT calculations can map the electron density distribution within a molecule, revealing information about charge distribution, polarity, and potential sites for electrophilic or nucleophilic attack. Methods like Natural Bond Orbital (NBO) analysis help in quantifying the charge on each atom. researchgate.net This analysis would be crucial for understanding the reactivity of the carbonyl group and the tellurium heteroatom in this compound. The distribution of electron density would highlight the most electron-rich and electron-poor regions of the molecule, thereby predicting its interaction with other chemical species.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are instrumental in elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. Theoretical calculations have been used to clarify the mechanisms of formation and reaction for various tellurium heterocycles. nih.govresearchgate.net
To understand the kinetics of a chemical reaction, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the TS, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A lower activation energy implies a faster reaction rate. For any potential reaction involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the tellurium center, identifying the transition states and calculating their activation energies would be vital for predicting reaction feasibility and outcomes. acs.org
Computational chemistry allows for the exploration of various possible reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This surface maps out the most energetically favorable route from reactants to products. For this compound, this could involve modeling its synthesis or its subsequent reactions to verify experimentally proposed mechanisms or to predict new, unexplored reactivity. researchgate.netnih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can predict spectroscopic properties with a useful degree of accuracy, aiding in the characterization and identification of newly synthesized compounds.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). acs.org The calculations yield information about excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands. For tellurophene-containing materials, TD-DFT can help understand the nature of electronic transitions and how structural modifications affect their optical properties. acs.org
Similarly, NMR chemical shifts (1H, 13C, 125Te) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. akinik.com Comparing calculated shifts with experimental data is a powerful tool for structure verification. ekb.eg For this compound, predicting the 125Te NMR chemical shift would be particularly valuable for its characterization, as this nucleus is highly sensitive to its chemical environment. dntb.gov.ua
Table 2: Hypothetical Predicted Spectroscopic Data for this compound Specific predicted spectroscopic data for this compound are not available in the reviewed literature. This table serves as an example of how such data would be formatted.
| Spectroscopic Property | Predicted Value |
|---|---|
| 13C NMR Chemical Shift (C=O) | Data not available |
| 125Te NMR Chemical Shift | Data not available |
| UV-Vis λmax (nm) | Data not available |
Non-Covalent Interactions and Intermolecular Forces Modeling
The modeling of non-covalent interactions is crucial for understanding the solid-state packing of molecules and their behavior in condensed phases. In the case of this compound, the presence of the large, polarizable tellurium atom is expected to give rise to specific and significant intermolecular forces.
A primary non-covalent interaction anticipated for this molecule is chalcogen bonding . This is a directional interaction between a region of positive electrostatic potential on the tellurium atom (a σ-hole) and a nucleophilic region on an adjacent molecule. mdpi.com The σ-hole is located along the axis of the C-Te covalent bonds. In the solid state, the carbonyl oxygen of a neighboring molecule could act as the electron donor, leading to Te···O interactions that influence the crystal packing. nih.gov
Computational methods such as Molecular Electrostatic Potential (MEP) surface analysis can be employed to visualize these electrophilic and nucleophilic regions. For this compound, the MEP surface would likely show a positive potential on the tellurium atom opposite to the C-Te bonds and a negative potential around the carbonyl oxygen.
In addition to chalcogen bonding, other non-covalent interactions are expected to play a role in the supramolecular assembly of this compound. These include:
π-π stacking: The planar aromatic benzene (B151609) ring can interact with that of an adjacent molecule.
C-H···O hydrogen bonds: The hydrogen atoms of the benzene ring and the methylene (B1212753) group can form weak hydrogen bonds with the carbonyl oxygen of a neighboring molecule.
Dispersion forces: These van der Waals forces will be significant due to the large electron cloud of the tellurium atom.
The strength of these interactions can be quantified using computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which analyze the electron density and its derivatives to characterize and visualize weak interactions. nih.gov
| Interaction Type | Description | Expected Significance | Computational Probes |
|---|---|---|---|
| Chalcogen Bonding | Directional interaction involving the σ-hole on the tellurium atom and a nucleophile (e.g., carbonyl oxygen). mdpi.com | High | MEP, QTAIM, NCI plots |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Moderate | NCI plots, Hirshfeld surface analysis |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds between C-H groups and the carbonyl oxygen. | Low to Moderate | QTAIM, NCI plots |
| Dispersion Forces | Ubiquitous attractive forces arising from electron correlation. | High | Dispersion-corrected DFT |
Aromaticity Assessment and Electron Delocalization within the Benzo[c]tellurophene Ring System
The aromaticity of this compound can be assessed using several computational methods that probe different aspects of this property:
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) calculations are a popular method for quantifying aromaticity. The NICS value is calculated at the center of the ring, with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current). For this compound, NICS calculations would be performed for both the benzene and the five-membered tellurophene (B1218086) rings. It is expected that the benzene ring will exhibit a significant negative NICS value, indicative of its aromatic character. The five-membered ring's NICS value will be influenced by the tellurium atom and the carbonyl group.
Electronic Criteria: Indices based on electron delocalization, such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU), can provide a quantitative measure of electron sharing between atoms in the ring. These indices are derived from the analysis of the electron density.
Geometric Criteria: Aromatic compounds tend to have equalized bond lengths within the ring. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system.
The presence of the tellurium atom, being less electronegative and more polarizable than sulfur or selenium, is expected to influence the electron delocalization in the five-membered ring. The lone pair of electrons on the tellurium atom can participate in the π-system, contributing to the aromaticity. However, the C-Te bonds are longer and weaker than C-S and C-Se bonds, which may affect the efficiency of the π-orbital overlap. The carbonyl group, being an electron-withdrawing group, will also impact the electron density distribution within the five-membered ring.
| Aromaticity Index | Principle | Expected Findings for this compound |
|---|---|---|
| NICS(0) and NICS(1) | Magnetic shielding at the ring center. | Benzene ring: Strongly negative (aromatic). Five-membered ring: Less negative than the benzene ring, indicating some degree of aromatic character. |
| HOMA | Bond length equalization. | Benzene ring: Close to 1. Five-membered ring: Lower than the benzene ring, reflecting bond length alternation due to the heteroatom and carbonyl group. |
| PDI | Electron delocalization between para-related atoms. | Significant delocalization in the benzene ring. Lower delocalization in the five-membered ring compared to the benzene ring. |
| FLU | Electron density fluctuation between adjacent atoms. | Low values for the benzene ring, indicating high aromaticity. Higher values for the five-membered ring. |
Applications of Benzo C Tellurophen 1 3h One in Advanced Chemical Research
Role as Ligands in Coordination Chemistry
Organotellurium compounds, particularly those featuring telluroether functionalities, are recognized for their ability to act as ligands for a wide range of transition metals. researchgate.netrsc.org The tellurium atom, with its available lone pair of electrons and soft donor characteristics, forms stable complexes with various metal centers. researchgate.netbohrium.com Although the coordination chemistry of Benzo[c]tellurophen-1(3H)-one itself is not extensively documented, the behavior of the closely related compound, 1,3-dihydrobenzo[c]tellurophene, offers significant insights. rsc.org
1,3-dihydrobenzo[c]tellurophene has been shown to coordinate to a variety of metal centers, including copper(I), silver(I), palladium(II), platinum(II), rhodium(III), ruthenium(II), manganese(I), and molybdenum(0). rsc.org In these complexes, the ligand coordinates to the metal center through a tellurium-based lone pair. rsc.org This interaction is confirmed by spectroscopic data, such as ¹H NMR, which shows characteristic shifts for the methylene (B1212753) protons upon coordination. rsc.org Given the structural similarity, this compound is expected to exhibit analogous ligating behavior, potentially coordinating through the tellurium atom. The presence of the carbonyl group could also allow for bidentate or bridging coordination modes, further diversifying its potential in designing novel metal-organic frameworks and complexes. rsc.org
Table 1: Transition Metal Complexes of 1,3-dihydrobenzo[c]tellurophene (L)
| Metal Center | Complex Formula | Coordination Geometry/Isomer | Reference |
|---|---|---|---|
| Copper(I) | [CuL₄]PF₆ | Distorted Tetrahedral | rsc.org |
| Silver(I) | [AgL₄]BF₄ | Distorted Tetrahedral | rsc.org |
| Palladium(II) | [PdCl₂L₂] | trans Isomer | rsc.org |
| Platinum(II) | [PtCl₂L₂] | cis Isomer | rsc.org |
| Rhodium(III) | [RhCl₃L₃] | Mixture of mer and fac Isomers | rsc.org |
| Ruthenium(II) | trans-[RuCl₂L₄] | trans Isomer | rsc.org |
| Manganese(I) | fac-[MnCl(CO)₃L₂] | fac Isomer | rsc.org |
| Molybdenum(0) | cis-[Mo(CO)₄L₂] | cis Isomer | rsc.org |
Application as Building Blocks in Organic Synthesis
Heterocyclic compounds are fundamental building blocks in organic synthesis, enabling the construction of complex molecules with diverse functionalities. This compound serves as a stable precursor for the otherwise unstable benzo[c]tellurophene system. thieme-connect.de Its synthesis can be achieved by reacting 2-(bromomethyl)benzoyl halides with a source of tellurium, such as sodium hydrogen telluride (NaTeH), generated in situ. thieme-connect.de
Once formed, the lactone-like structure of this compound can be chemically modified. For instance, the carbonyl group can be converted to a thione by treatment with Lawesson's reagent, yielding the corresponding benzo[c]tellurophene-1(3H)-thione. thieme-connect.de This transformation highlights its utility as a scaffold for creating new tellurium-containing heterocyclic systems with potentially novel chemical and physical properties. The reactivity of the core structure allows for further functionalization, making it a valuable intermediate in the synthesis of more complex organotellurium compounds. researchgate.netscite.ai
Utilization in Catalysis and Redox Reactions
The redox-active nature of the tellurium atom, which can readily cycle between Te(II) and Te(IV) oxidation states, is a key feature of organotellurium chemistry. acs.orgresearchgate.net This property suggests that this compound could find applications in catalysis.
The incorporation of a heavy atom like tellurium into an organic chromophore is known to enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. researchgate.net This "heavy atom effect" is crucial for applications in photoredox catalysis and as photosensitizers for the generation of singlet oxygen. researchgate.netnih.gov Upon photoexcitation, a molecule of this compound could efficiently populate its triplet state, which can then transfer its energy to ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). acs.org Singlet oxygen is a powerful oxidant used in photodynamic therapy and various synthetic organic transformations. researcher.lifenih.gov Tellurapyrylium dyes, for example, have been shown to react with singlet oxygen and water to produce hydrogen peroxide, demonstrating the potential of tellurium heterocycles in photochemical processes. researcher.life
Organotellurium compounds have been demonstrated to catalyze a variety of oxidation reactions, often utilizing environmentally benign terminal oxidants like hydrogen peroxide or molecular oxygen. researchgate.netnih.gov The catalytic cycle typically involves the oxidation of the Te(II) center to a Te(IV) species by the oxidant, which then transfers the oxygen atoms to the substrate, regenerating the Te(II) catalyst. nih.gov Given this established reactivity, this compound and its derivatives could potentially serve as catalysts for reactions such as the oxidation of halides, thiols, or alcohols. researchgate.netnih.gov
Potential in Materials Science Research
Tellurophenes, the five-membered tellurium-containing heterocycles, are gaining significant attention as building blocks for novel semiconducting polymers and materials. researchgate.netnih.govnih.gov The inclusion of tellurium in π-conjugated systems imparts unique electronic and physical properties that are distinct from their sulfur and selenium analogues. acs.orgrsc.org
Polymers containing tellurophene (B1218086) units typically exhibit red-shifted optical absorption and lower band gaps compared to their lighter chalcogen counterparts. acs.org This is attributed to the higher-lying highest occupied molecular orbital (HOMO) energy level of tellurophenes. wikipedia.org Furthermore, the large size and polarizability of the tellurium atom lead to strong intermolecular Te-Te interactions. acs.orge-bookshelf.de These interactions can promote self-assembly and enhance charge carrier mobility in the solid state, which are highly desirable properties for electronic materials. acs.org this compound can be considered a key precursor for developing polymers incorporating the benzo[c]tellurophene moiety, which could be used as low-band-gap conducting polymers.
The unique properties of tellurophene-based materials make them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgnih.gov The high HOMO levels of tellurophene-containing materials facilitate efficient hole injection from typical anode materials like ITO. jmaterenvironsci.com Their strong intermolecular interactions can lead to ordered packing in thin films, which is crucial for achieving high charge carrier mobility in OFETs. acs.org
While research on benzo[c]tellurophene-based devices is still in its early stages, studies on analogous systems provide a strong rationale for their potential. For example, replacing sulfur with selenium or tellurium in conjugated copolymers has been shown to systematically tune the optoelectronic properties and transistor performance. wikipedia.org This predictable tuning makes derivatives of this compound attractive targets for the design of next-generation materials for flexible and efficient electronic devices. nbinno.comnih.govmdpi.com
Table 2: Comparison of Optoelectronic Properties of Chalcogenophene-Vinylene Copolymers
| Heteroatom (X) in Polymer | Optical Band Gap (eV) | Key Property | Reference |
|---|---|---|---|
| Sulfur (Thiophene) | ~2.0 eV (varies with structure) | Well-established, stable | wikipedia.org |
| Selenium (Selenophene) | Lower than thiophene (B33073) analogue | Improved charge transport | wikipedia.org |
| Tellurium (Tellurophene) | 1.4 eV | Smallest band gap, strong intermolecular interactions | wikipedia.org |
Photoactive and Electronically Active Organic Chalcogen Materials
While specific research on the photoactive and electronically active properties of this compound is still developing, the broader class of tellurophenes and benzotellurophenes, to which it belongs, has demonstrated significant potential in this area. The presence of the large, polarizable tellurium atom imparts unique optoelectronic properties to these molecules.
Tellurophene derivatives have been shown to undergo photoreduction under visible light irradiation. researchgate.netacs.orgworktribe.com This photoactivity is a consequence of the tellurium center's ability to be oxidized and subsequently reduced by light, a process that can be tuned by altering the substituents on the tellurophene ring. acs.orgscholaris.ca For instance, diphenyltellurophene compounds bearing electron-withdrawing groups exhibit higher photochemical quantum efficiencies. researchgate.netacs.orgworktribe.com This suggests that the electronic properties of this compound could be similarly tailored for specific photoresponsive applications.
The general trend observed in chalcogen-containing heterocycles is that moving down the group from sulfur to selenium to tellurium results in a narrowing of the HOMO-LUMO gap. This leads to a red-shift in the absorption spectra, making tellurium-containing compounds particularly interesting for applications that require absorption of longer wavelength light.
Table 1: General Optoelectronic Properties of Chalcogenophenes
| Heteroatom | HOMO-LUMO Gap | Absorption Maxima (λmax) |
|---|---|---|
| Sulfur (Thiophene) | Highest | Shorter Wavelength |
| Selenium (Selenophene) | Intermediate | Intermediate Wavelength |
This table presents a generalized trend and specific values can vary significantly based on molecular structure and substituents.
Conjugated Polymers and Heavy Atom Effects
This compound serves as a potential monomer for the synthesis of novel conjugated polymers. The incorporation of tellurium into a polymer backbone has profound effects on its electronic and photophysical properties, primarily due to the "heavy atom effect."
The heavy atom effect describes the ability of a heavy atom, such as tellurium, to promote intersystem crossing—the transition of an electron from a singlet excited state to a triplet excited state. This phenomenon is highly desirable in certain optoelectronic applications, such as in organic photovoltaics, where the generation of longer-lived triplet excitons can enhance charge separation and improve device efficiency. sci-hub.se
Research on polymers containing tellurophene units has shown that the presence of tellurium leads to:
Red-shifted optical absorption: This allows the polymer to harvest a broader range of the solar spectrum.
High polarizability: This can enhance intermolecular interactions and charge transport.
Facilitated intersystem crossing: Leading to the efficient formation of triplet excitons.
While specific polymers derived from this compound are not yet widely reported, the established principles of tellurophene-containing polymers suggest that such materials would exhibit these advantageous properties. The carbonyl group in this compound could also introduce additional functionality and influence the polymer's solubility and morphology.
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.gov Organotellurium compounds, including derivatives of this compound, are of interest in this area due to the ability of the tellurium atom to participate in a variety of non-covalent interactions.
These interactions, often referred to as "chalcogen bonds," are analogous to the more familiar hydrogen and halogen bonds. The tellurium atom can act as a chalcogen bond donor, interacting with electron-rich atoms such as nitrogen, oxygen, and halogens. These interactions can direct the self-assembly of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional architectures.
While specific host-guest complexes involving this compound have not been extensively documented, the structural features of the molecule suggest its potential in this regard. The aromatic benzene (B151609) ring and the polar carbonyl group could participate in π-stacking and hydrogen bonding interactions, respectively, while the tellurium atom provides a site for chalcogen bonding. This combination of interaction sites could enable this compound to act as a host for various guest molecules or to be incorporated into larger supramolecular assemblies. frontiersin.orgsemanticscholar.orgmdpi.comnih.gov The design of macrocycles and other host structures containing the benzotellurophene unit is an active area of research with potential applications in molecular recognition, sensing, and materials science. nih.gov
Future Research Directions and Unexplored Avenues for Benzo C Tellurophen 1 3h One
Development of Novel and Sustainable Synthetic Routes
The current primary synthesis of Benzo[c]tellurophen-1(3H)-one involves the reaction of 2-(bromomethyl)benzoyl halides with a tellurium source. thieme-connect.de While effective, this method relies on precursor molecules that may require multi-step syntheses and utilizes reagents that are not ideal from a green chemistry perspective. Future research should focus on developing more sustainable and efficient synthetic strategies.
Key Areas for Future Research:
Catalytic C-H Activation/Annulation: Exploring transition-metal-catalyzed C-H activation of readily available starting materials, such as benzoic acid or benzaldehyde derivatives, followed by annulation with a tellurium-inserting reagent, could provide a more atom-economical route.
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation could significantly reduce reaction times and potentially improve yields, aligning with the principles of green chemistry. nih.gov
Use of Elemental Tellurium with Reducing Agents: Further optimization of reactions involving elemental tellurium with environmentally benign reducing agents could offer a more direct and sustainable approach.
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Activation | Atom economy, reduced pre-functionalization |
| Microwave-Assisted Synthesis | Faster reaction times, energy efficiency |
| One-Pot Procedures | Increased efficiency, reduced waste |
| Elemental Te with Green Reductants | Directness, sustainability |
Exploration of Less-Common Reactivity Modes and Mechanistic Pathways
The reactivity of this compound is largely uncharted territory. Understanding its behavior in a variety of chemical transformations is crucial for its potential application in synthesis and materials science.
Unexplored Reactivity and Mechanistic Questions:
Oxidative Addition and Reductive Elimination: The tellurium center in this compound can potentially undergo oxidative addition reactions with various reagents, leading to hypervalent tellurium species. The subsequent reductive elimination from these intermediates could be a pathway to novel functionalized molecules.
Ring-Opening Reactions: Investigating the selective opening of the tellurophene (B1218086) ring could provide access to unique organotellurium compounds that are not easily accessible through other methods.
Diels-Alder and other Cycloaddition Reactions: While the parent benzo[c]tellurophene is known to undergo Diels-Alder reactions, the reactivity of the keto-functionalized derivative in such cycloadditions is yet to be explored. thieme-connect.de
Mechanistic Elucidation: Detailed mechanistic studies, employing techniques like kinetic analysis and isotopic labeling, are necessary to understand the pathways of its reactions. This knowledge is fundamental for controlling reaction outcomes and designing new transformations.
Integration into Complex Molecular Architectures and Functional Materials
The unique properties endowed by the tellurium atom, such as a large atomic radius and high polarizability, make this compound an intriguing building block for complex molecules and functional materials. researchgate.net
Future Directions for Integration:
Polymer Chemistry: Incorporation of the this compound moiety into conjugated polymers could lead to materials with interesting optoelectronic properties, such as low band gaps, which are desirable for applications in organic electronics. rsc.orgresearchgate.net
Macrocycle Synthesis: Its rigid structure could be exploited in the synthesis of novel macrocycles with specific host-guest recognition capabilities.
Functional Dyes and Pigments: The extended conjugation and the presence of the heavy tellurium atom may result in unique absorption and emission properties, making it a candidate for novel dyes and pigments.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A thorough understanding of the structure, bonding, and dynamic behavior of this compound requires the application of advanced spectroscopic techniques.
Spectroscopic Avenues to Explore:
125Te Nuclear Magnetic Resonance (NMR) Spectroscopy: While a fundamental tool, advanced 125Te NMR experiments, such as variable-temperature studies and two-dimensional correlation techniques, can provide detailed insights into dynamic equilibria and intermolecular interactions.
Photoluminescence Spectroscopy: A detailed investigation of the photophysical properties, including fluorescence and phosphorescence, could reveal potential applications in light-emitting devices and sensors. The heavy-atom effect of tellurium may lead to interesting phosphorescent behavior. wikipedia.org
Ultrafast Transient Absorption Spectroscopy: This technique can be employed to study the excited-state dynamics of the molecule, providing crucial information for its potential use in optoelectronic applications.
Raman Spectroscopy: In-situ Raman spectroscopy could be a powerful tool for monitoring reactions and understanding the vibrational modes of the molecule, both in its ground and excited states.
| Spectroscopic Technique | Information Gained |
| Advanced 125Te NMR | Dynamic processes, intermolecular interactions |
| Photoluminescence Spectroscopy | Emission properties, potential for light-emitting applications |
| Ultrafast Transient Absorption | Excited-state dynamics, charge carrier behavior |
| In-situ Raman Spectroscopy | Reaction monitoring, vibrational analysis |
Computational Chemistry for Predictive Design and Reaction Discovery
Theoretical and computational chemistry can play a pivotal role in accelerating the exploration of this compound's chemistry by providing predictive insights into its properties and reactivity.
Computational Approaches to Pursue:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption), and reactivity of the molecule. nih.govnih.gov This can guide experimental efforts by identifying promising reaction pathways and target molecules.
Time-Dependent DFT (TD-DFT): This method will be crucial for understanding the excited-state properties and predicting the photophysical behavior of the molecule and its derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules, which is important for understanding its role in larger molecular assemblies.
Reaction Pathway Modeling: Computational modeling of potential reaction mechanisms can help to elucidate the underlying principles of its reactivity and guide the discovery of new chemical transformations.
Expansion of Applications in Emerging Fields of Chemical Science
While specific applications for this compound have yet to be established, the known properties of tellurophenes and related heterocycles suggest several promising areas for future investigation. wikipedia.org
Potential Application Areas:
Organic Electronics: As a component in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), leveraging the potential for high charge carrier mobility and tunable electronic properties. wikipedia.orgresearchgate.net The sulfur analogue, benzo[c]thiophen-1(3H)-one, has been investigated as a cathode material in lithium-ion batteries. rsc.org
Catalysis: The tellurium atom could act as a catalytic center in various organic transformations, potentially enabling novel reactivity.
Medicinal Chemistry: Organotellurium compounds have shown a range of biological activities. nih.gov The unique structure of this compound makes it a candidate for screening in various therapeutic areas. The analogous thiophene (B33073) derivatives are known to possess diverse pharmacological properties. cognizancejournal.com
Sensors: The reactivity of the tellurium center towards specific analytes could be exploited in the design of chemical sensors.
Q & A
Basic Research Questions
Q. What synthetic precursors and reaction conditions are optimal for preparing Benzo[c]thiophen-1(3H)-one?
- Methodology: Brominated intermediates like 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one (CAS 26167-45-3) are key precursors. Cyclization reactions under anhydrous conditions (e.g., using DMF as a solvent) at 80–100°C yield the target compound. Purification via recrystallization (melting point validation: 138–139°C for analogous bromoethanones) ensures >95% purity .
- Validation: Cross-check intermediates using GC-MS and compare retention times with Kanto Reagents' certified standards .
Q. Which spectroscopic techniques are critical for confirming the structure of Benzo[c]thiophen-1(3H)-one?
- Methodology:
- Mass Spectrometry (MS): NIST reference data (e.g., m/z 150.198 for molecular ion) validates molecular weight .
- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ confirm the carbonyl group, while aromatic C-H stretches appear at 3050–3100 cm⁻¹ .
- NMR: ¹H NMR (CDCl₃) should show a singlet for the ketone proton (δ 3.5–4.0 ppm) and aromatic multiplet integrations .
Q. What storage conditions prevent degradation of Benzo[c]thiophen-1(3H)-one?
- Methodology: Store in airtight containers under inert gas (N₂/Ar) at 4°C to avoid oxidation. Monitor purity via HPLC every 6 months; degradation products (e.g., sulfoxides) elute earlier than the parent compound .
Advanced Research Questions
Q. How can computational models predict tautomeric equilibria in Benzo[c]thiophen-1(3H)-one?
- Methodology: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict energy differences between keto-enol tautomers. Compare computed HOMO-LUMO gaps (e.g., 4.2 eV) with experimental UV-Vis spectra (λ_max ≈ 270 nm) .
- Validation: Solvent effects (polar vs. nonpolar) on tautomer ratios are measured via variable-temperature NMR .
Q. What strategies resolve discrepancies in reported melting points for Benzo[c]thiophen-1(3H)-one?
- Methodology:
- Purity Analysis: Use DSC to detect polymorphic transitions. Impurities (e.g., residual bromo precursors) lower observed melting points .
- Recrystallization Optimization: Test solvent systems (e.g., EtOH/H₂O vs. toluene/hexane) to isolate pure polymorphs. Kanto Reagents’ protocols recommend ≥97% purity thresholds for reproducibility .
Q. How do substituents on the thiophene ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology:
- Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents (e.g., 5-chloro derivatives in ) increase electrophilicity, enabling Suzuki-Miyaura couplings. Monitor reaction progress via TLC (Rf shift from 0.2 to 0.5 in ethyl acetate/hexane) .
- Catalyst Screening: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in achieving >80% yield for arylations, as validated by GC-MS .
Q. What mechanistic insights explain low yields in large-scale syntheses of Benzo[c]thiophen-1(3H)-one?
- Methodology:
- Kinetic Profiling: Use inline FTIR to detect intermediate accumulation (e.g., enolates) during cyclization. Scale-up reactions in flow reactors improve heat dissipation, reducing side products like dimerized byproducts .
- Solvent Optimization: Transitioning from THF (low boiling point) to DMF (high polarity) minimizes decomposition during prolonged heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
